molecular formula C9H13ClN4O2S B11822010 3-Chloro-4-hydrazinyl-5-(pyrrolidin-1-ylsulfonyl)pyridine

3-Chloro-4-hydrazinyl-5-(pyrrolidin-1-ylsulfonyl)pyridine

Cat. No.: B11822010
M. Wt: 276.74 g/mol
InChI Key: PDMDIMVJRZSRJV-UHFFFAOYSA-N
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Description

3-Chloro-4-hydrazinyl-5-(pyrrolidin-1-ylsulfonyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with chloro, hydrazinyl, and pyrrolidinylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-hydrazinyl-5-(pyrrolidin-1-ylsulfonyl)pyridine typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to achieve consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-hydrazinyl-5-(pyrrolidin-1-ylsulfonyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazinyl group can yield azo compounds, while substitution of the chloro group can produce various substituted pyridine derivatives .

Scientific Research Applications

3-Chloro-4-hydrazinyl-5-(pyrrolidin-1-ylsulfonyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-4-hydrazinyl-5-(pyrrolidin-1-ylsulfonyl)pyridine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The pyrrolidinylsulfonyl group can enhance the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-hydrazinyl-5-(pyrrolidin-1-ylsulfonyl)pyridine is unique due to the presence of both chloro and hydrazinyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry .

Properties

Molecular Formula

C9H13ClN4O2S

Molecular Weight

276.74 g/mol

IUPAC Name

(3-chloro-5-pyrrolidin-1-ylsulfonylpyridin-4-yl)hydrazine

InChI

InChI=1S/C9H13ClN4O2S/c10-7-5-12-6-8(9(7)13-11)17(15,16)14-3-1-2-4-14/h5-6H,1-4,11H2,(H,12,13)

InChI Key

PDMDIMVJRZSRJV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CN=CC(=C2NN)Cl

Origin of Product

United States

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